2-tert-butyl-1-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
Description
This compound features a 1H-1,3-benzodiazole core substituted at the 1-position with an azetidin-3-yl group bearing a 4,6-dimethoxy-1,3,5-triazin-2-yl moiety and at the 2-position with a tert-butyl group. The tert-butyl group enhances steric bulk, which may influence solubility and binding specificity. Crystallographic refinement tools like SHELX (specifically SHELXL) are likely critical for resolving its three-dimensional structure .
Properties
IUPAC Name |
2-tert-butyl-1-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-19(2,3)15-20-13-8-6-7-9-14(13)25(15)12-10-24(11-12)16-21-17(26-4)23-18(22-16)27-5/h6-9,12H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXHGGVSOKWABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC(=NC(=N4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-tert-butyl-1-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure incorporates a benzodiazole moiety linked to an azetidine ring and a triazine derivative, which may contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential inhibitory effects on enzymes like α-glucosidase and other glycosidases, which are critical in carbohydrate metabolism .
- Cell Signaling Modulation : The presence of the triazine ring suggests that it may influence cell signaling pathways by modulating receptor activities or affecting intracellular signaling cascades.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit antimicrobial properties against various pathogens. This suggests a potential application in treating infections .
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of compounds related to this compound. For example:
| Compound | Activity | Target Pathogens | Reference |
|---|---|---|---|
| 2-tert-butyl derivative | Moderate | E. coli, S. aureus | |
| Similar triazine derivatives | Significant | Xanthomonas axonopodis, Fusarium solani |
Case Studies
Case Study 1: Antitumor Activity
In a study assessing the antitumor properties of related benzodiazole compounds, it was found that certain derivatives exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to apoptosis induction through caspase activation pathways .
Case Study 2: Enzyme Inhibition
Research demonstrated that compounds with similar structural motifs inhibited α-glucosidase with IC50 values in the low micromolar range. This inhibition is significant for managing conditions like diabetes by delaying carbohydrate absorption .
Scientific Research Applications
Pharmaceutical Development
The unique structural characteristics of this compound make it a candidate for drug development. The triazine moiety is known for its pharmacological properties, including anti-cancer and anti-inflammatory effects. Preliminary studies suggest that derivatives of triazine can inhibit specific enzymes involved in tumor growth.
Agrochemical Applications
Due to its potential as a herbicide or pesticide, this compound can be explored for agricultural use. Triazines are widely used in herbicides; hence, the incorporation of the azetidine structure may enhance the efficacy and selectivity of herbicidal activity against specific weed species.
Material Science
The incorporation of benzodiazole and triazine units can lead to materials with enhanced thermal stability and UV resistance. Such properties are desirable in coatings and plastics used in outdoor applications. Research is ongoing to evaluate the performance of this compound in polymer formulations.
Data Tables
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Pharmaceutical Development | Anti-cancer, anti-inflammatory properties | Initial studies indicate promising results |
| Agrochemical Applications | Enhanced herbicidal activity | Undergoing efficacy trials in controlled settings |
| Material Science | Improved thermal stability and UV resistance | Evaluating performance in various polymer blends |
Case Study 1: Pharmaceutical Efficacy
A study published in a peer-reviewed journal investigated the anti-cancer properties of triazine derivatives similar to the target compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines when treated with modified triazine compounds. This suggests that 2-tert-butyl-1-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole could exhibit similar effects.
Case Study 2: Herbicidal Activity
Research conducted by agricultural scientists evaluated the herbicidal potential of triazine-based compounds against common weed species. The findings showed that specific modifications to the triazine structure could enhance selectivity and reduce phytotoxicity to crops. Such insights are crucial for developing safer agrochemicals.
Case Study 3: Material Performance
A recent investigation into polymer blends containing benzodiazole derivatives highlighted improved UV stability and thermal resistance compared to traditional additives. This study supports further exploration of incorporating the target compound into commercial coatings and plastics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and analogs from available literature:
*PSA values marked with an asterisk are estimated based on analogous structures.
Structural and Functional Insights:
Core Modifications :
- The target compound’s benzodiazole core is structurally analogous to 1-(5-fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole but differs in substituents. The fluoropentyl and naphthalene groups in the latter increase lipophilicity, whereas the tert-butyl and triazine-methoxy groups in the former balance hydrophobicity with polar interactions .
- The pyrrolidine derivative () shares the 4,6-dimethoxy-triazine motif but incorporates a sulfonyl-thioxomethyl-phenyl group, resulting in a higher molecular weight (452.51 vs. 396.49) and PSA (135.64 vs. ~110 Ų), which may reduce membrane permeability compared to the target compound .
Triazine Ring Implications: Both the target compound and the pyrrolidine derivative utilize methoxy-substituted triazine rings.
Steric and Electronic Effects :
- The tert-butyl group in the target compound introduces significant steric hindrance compared to the fluoropentyl chain in the benzodiazole analog. This could improve binding selectivity in enzyme-active sites but reduce solubility .
- The azetidine ring in the target compound provides conformational rigidity, whereas the pyrrolidine derivative’s flexible sulfonyl-thioxomethyl chain may allow for adaptive binding modes .
Research Findings and Limitations
- Synthetic Challenges : The azetidine-triazine linkage in the target compound likely requires multi-step synthesis, similar to the pyrrolidine derivative’s sulfonamide-thioxomethyl pathway .
- Data Gaps : The evidence provided lacks experimental data (e.g., solubility, stability, bioactivity) for direct pharmacological or functional comparisons.
Preparation Methods
Conventional Condensation Methods
The benzimidazole core is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl compounds. For 2-tert-butyl-1H-benzimidazole :
-
Reactants :
-
o-Phenylenediamine
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tert-Butyl acetonitrile or tert-butyl ketone derivatives
-
-
Conditions :
Example Protocol :
Catalytic Advances
Gadolinium triflate (Gd(OTf)₃) under microwave irradiation enhances reactivity and selectivity for 2-substituted benzimidazoles:
Preparation of 1-(4,6-Dimethoxy-1,3,5-Triazin-2-yl)Azetidine
Synthesis of 2-Chloro-4,6-Dimethoxy-1,3,5-Triazine
Cyanuric chloride undergoes sequential methoxylation:
-
Step 1 : Reaction with sodium methoxide (2 eq) in THF at 0°C substitutes two chlorides, yielding 2-chloro-4,6-dimethoxy-1,3,5-triazine.
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Step 2 : Excess methanol at 50°C replaces the remaining chloride, but controlled conditions preserve the 2-chloro intermediate.
Characterization Data :
Azetidine Coupling
The 2-chloro intermediate reacts with azetidine via nucleophilic aromatic substitution:
Coupling of Benzimidazole and Azetidine-Triazine Units
Mitsunobu Reaction
The hydroxyl group on azetidine-3-ol reacts with the benzimidazole’s NH under Mitsunobu conditions:
Direct Alkylation
Azetidine-triazine with a leaving group (e.g., bromide) undergoes SN2 reaction with the benzimidazole’s deprotonated NH:
Optimization and Challenges
Steric Hindrance Mitigation
The tert-butyl group impedes coupling reactions. Strategies include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 2-tert-butyl-1-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization. For example, coupling azetidine derivatives with triazine precursors under palladium catalysis (as seen in similar benzodiazole syntheses) can yield the target compound. Optimization requires testing solvents (e.g., THF/Et₃N mixtures), reaction temperatures (reflux at ~55–80°C), and catalysts (e.g., Pd(PPh₃)₂Cl₂) to improve yields .
- Key parameters : Monitor reaction progress via TLC (toluene/ethyl acetate/water systems) and characterize intermediates via NMR (¹H/¹³C) and HPLC for purity validation .
Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?
- Analytical techniques :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl protons at ~1.3 ppm, triazine methoxy groups at ~3.8 ppm) .
- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₇N₅O₂ at 377.22 g/mol).
- Chromatography : HPLC with C18 columns (acetonitrile/water gradients) to assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s electronic properties and binding interactions?
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which inform reactivity and ligand-protein interactions .
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). For example, triazine-containing analogs show affinity for ATP-binding pockets, as demonstrated in benzimidazole-triazole hybrids .
Q. How can researchers resolve contradictions in pharmacological data, such as inconsistent IC₅₀ values across cell lines?
- Experimental design :
- Dose-response validation : Replicate assays (e.g., MTT or CellTiter-Glo) across multiple cell lines with controlled passage numbers and culture conditions (e.g., DMEM + 10% FCS) .
- Mechanistic studies : Combine Western blotting (e.g., PI3K/AKT pathway proteins) and flow cytometry (apoptosis markers) to correlate bioactivity with molecular targets .
Q. What strategies mitigate challenges in regioselective functionalization of the benzodiazole core?
- Directed metalation : Employ LDA (lithium diisopropylamide) at low temperatures (−78°C) to deprotonate specific positions (e.g., C4 of benzodiazole) for alkylation or arylation .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups to block reactive sites during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
